N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1-azaspiro[3.3]heptane-1-carboxamide
Description
N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1-azaspiro[3.3]heptane-1-carboxamide is a synthetic compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique spirocyclic structure, has garnered interest in various fields of scientific research due to its potential pharmacological properties.
Properties
IUPAC Name |
N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1-azaspiro[3.3]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-3-10-11(9(2)18-15-10)14-12(17)16-8-7-13(16)5-4-6-13/h3-8H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMDNUFBHPTMGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1NC(=O)N2CCC23CCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1-azaspiro[3.3]heptane-1-carboxamide typically involves the following steps:
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Formation of the Oxazole Ring: : The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an α-haloketone with a nitrile in the presence of a base, leading to the formation of the oxazole ring.
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Spirocyclic Structure Formation: : The spirocyclic structure is introduced by reacting the oxazole derivative with a suitable spirocyclic amine. This step often requires careful control of reaction conditions to ensure the formation of the desired spirocyclic product.
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Carboxamide Formation: : The final step involves the introduction of the carboxamide group. This can be achieved through the reaction of the spirocyclic oxazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.
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Reduction: : Reduction reactions can target the oxazole ring or the spirocyclic structure, potentially leading to the formation of reduced derivatives with different pharmacological properties.
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Substitution: : The compound can participate in substitution reactions, where functional groups on the oxazole ring or the spirocyclic structure are replaced by other groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce reduced oxazole derivatives. Substitution reactions can lead to a wide range of functionalized derivatives with varying biological activities.
Scientific Research Applications
N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1-azaspiro[3
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Chemistry: : The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
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Biology: : It has been investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
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Medicine: : The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways involved in disease.
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Industry: : It may find applications in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1-azaspiro[3.3]heptane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially leading to inhibition or activation of these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1-azaspiro[3.3]heptane-1-carboxylate
- N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1-azaspiro[3.3]heptane-1-sulfonamide
- N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1-azaspiro[3.3]heptane-1-thioamide
Uniqueness
N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1-azaspiro[3.3]heptane-1-carboxamide stands out due to its specific combination of the oxazole ring and spirocyclic structure. This unique arrangement provides distinct pharmacological properties, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
